1-(2-chloroethyl)-2-methyl-1H-imidazole
Overview
Description
1-(2-Chloroethyl)-2-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the imidazole ring. It has various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as mechlorethamine, an antineoplastic agent, are used to treat hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Mode of Action
Compounds with similar structures, like ethephon, are converted into ethylene upon metabolism by the plant, acting as a potent regulator of plant growth and ripeness .
Biochemical Pathways
A study on a related compound, tris(2-chloroethyl) phosphate (tcep), showed that exposure to tcep significantly inhibited thyroid-stimulating hormone (tsh), triiodothyronine (t3), and thyroxine (t4) levels .
Pharmacokinetics
A study on a related compound, sarcnu, showed linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .
Result of Action
Similar compounds like mechlorethamine are known to cause severe gastrointestinal and bone marrow damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 2-methylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions (room temperature to 50°C) to achieve substitution reactions.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-methyl-1H-imidazole can be compared with other similar compounds, such as:
Lomustine: An alkylating agent used in chemotherapy that also contains a chloroethyl group.
Semustine: Another nitrosourea compound used in chemotherapy, similar to lomustine but with a different alkyl group.
Mustard Gas: A chemical warfare agent with a similar chloroethyl structure but used for entirely different purposes.
The uniqueness of this compound lies in its specific applications in scientific research and its potential for developing new pharmaceuticals.
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNTNXOGGKWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276192 | |
Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-20-3 | |
Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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